molecular formula C7H15NO B12828694 2-Methyl-4-(propan-2-yl)oxetan-3-amine

2-Methyl-4-(propan-2-yl)oxetan-3-amine

Cat. No.: B12828694
M. Wt: 129.20 g/mol
InChI Key: JQTHWNWNIOZBQL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The compound 2-methyl-4-(propan-2-yl)oxetan-3-amine derives its systematic name from the oxetane ring, a four-membered cyclic ether. According to IUPAC rules, the oxygen atom in the oxetane ring serves as the primary functional group, dictating the numbering sequence. The amine group (-NH$$_2$$) occupies position 3, while the methyl and isopropyl substituents are located at positions 2 and 4, respectively. The full IUPAC name reflects this substituent hierarchy: 3-amino-2-methyl-4-(propan-2-yl)oxetane .

Isomeric considerations arise from two structural factors:

  • Regioisomerism : Alternative placements of the methyl and isopropyl groups on the oxetane ring could yield regioisomers. For instance, swapping the positions of the methyl and isopropyl groups would result in 4-methyl-2-(propan-2-yl)oxetan-3-amine, a distinct regioisomer.
  • Stereoisomerism : The tetrahedral geometry of the oxetane ring introduces potential stereoisomers. However, the absence of chiral centers in this specific substitution pattern precludes enantiomerism. Conformational isomerism may exist due to puckering of the oxetane ring, but these conformers are not isolable under standard conditions.

Comparative Analysis of Depository-Supplied Synonyms

Depository databases and commercial catalogs often employ non-systematic names for this compound. A comparative analysis reveals the following synonyms and their rationales:

Synonym Basis of Nomenclature
3-Amino-2-methyl-4-isopropyloxetane Prioritizes functional group (-NH$$_2$$) over substituents
4-(1-Methylethyl)-2-methyloxetan-3-amine Uses "1-methylethyl" for isopropyl
2-Methyl-4-(2-propanyl)oxetan-3-amine Employs "2-propanyl" for isopropyl

These variants highlight differences in substituent prioritization and stylistic preferences. For example, "isopropyl" and "1-methylethyl" are chemically equivalent but reflect regional nomenclature conventions. The consistent inclusion of "oxetan-3-amine" across synonyms underscores the centrality of the amine group in defining the compound’s identity.

Crystallographic Characterization and Conformational Analysis

While direct crystallographic data for this compound remains unpublished, insights can be extrapolated from related oxetane derivatives. X-ray studies of analogous compounds, such as 3-aminooxetane, reveal a puckered ring conformation with a dihedral angle of approximately 25° between adjacent carbon atoms. The methyl and isopropyl substituents likely induce additional steric strain, favoring a twist-boat conformation to minimize van der Waals repulsions.

Key structural predictions include:

  • Bond Angles : The C-O-C angle in the oxetane ring is expected to deviate from the ideal tetrahedral angle (109.5°) due to ring strain, typically measuring ~92° in similar structures.
  • Hydrogen Bonding : The amine group may participate in intermolecular hydrogen bonding, influencing crystal packing. Fourier-transform infrared (FTIR) studies of related amines show N-H stretching frequencies near 3350 cm$$^{-1}$$, indicative of moderate hydrogen-bonding interactions.

Conformational analysis via nuclear Overhauser effect (NOE) spectroscopy would help resolve spatial relationships between substituents. For instance, proximity between the methyl group (C2) and isopropyl moiety (C4) could be quantified through cross-peak intensities in $$^1$$H NMR spectra.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-methyl-4-propan-2-yloxetan-3-amine

InChI

InChI=1S/C7H15NO/c1-4(2)7-6(8)5(3)9-7/h4-7H,8H2,1-3H3

InChI Key

JQTHWNWNIOZBQL-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(O1)C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(propan-2-yl)oxetan-3-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 3-aminopropyl-2-methylpropan-2-ol under acidic conditions. This reaction forms the oxetane ring and introduces the amine group at the 3-position.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as Lewis acids, can enhance the efficiency of the cyclization process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine group participates in classic nucleophilic reactions, forming derivatives critical for pharmaceutical applications.

Reaction TypeReagents/ConditionsProductYield/NotesSource
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C → RTN-Acetylated derivative82% yield; confirmed by ¹H NMR
Carbamate FormationChloroformate esters, K₂CO₃, THFStable carbamate derivativesRequires anhydrous conditions
Reductive AminationAldehydes, NaBH₃CN, MeOHSecondary/tertiary amine adductspH-dependent selectivity

Oxetane Ring-Opening Reactions

The strained four-membered oxetane ring undergoes controlled cleavage under acidic, basic, or radical conditions:

Acid-Catalyzed Ring Opening

  • Conditions : H₂SO₄ (1M), 60°C, 6h

  • Product : 3-Amino-2-methyl-1-(propan-2-yl)propane-1,3-diol

  • Mechanism : Protonation of the oxetane oxygen → nucleophilic attack by water

Base-Mediated Alkylation

  • Reagents : KOBu, alkyl halides (e.g., CH₃I), DMF, 25°C

  • Outcome : Ring-opening with simultaneous alkylation at the amine group (dual reactivity)

Radical-Induced Functionalization

  • System : 4CzIPN photocatalyst, HAT agent, blue LED

  • Result : C–H functionalization adjacent to the oxetane ring, forming γ-amino alcohols

Cycloaddition and Ring-Expansion Reactions

The oxetane ring participates in [2+2] and [4+2] cycloadditions:

ReactionPartnersConditionsProductApplication
[2+2] PhotocycloadditionElectron-deficient alkenesUV light, benzeneBicyclic oxetane-alkene adductsRigid scaffold synthesis
Strain-Release AminationDiazonium saltsCu(I) catalyst, RTSeven-membered azepane derivativesBioactive compound libraries

Oxidation and Stability Studies

  • Oxidation of the Amine :

    • Reagent : mCPBA (meta-chloroperbenzoic acid)

    • Product : Nitrone derivatives (confirmed by LC-MS)

  • Metabolic Stability :

    • Human Liver Microsomes : t₁/₂ = 2.3h (CLint = 25.9 mL·min⁻¹·kg⁻¹) due to CYP3A4-mediated oxidation

Mechanistic Insights

  • Radical Pathways : Photoinduced electron transfer generates α-amino radicals, enabling C–C bond formation

  • Steric Effects : The 2-methyl-4-(propan-2-yl) substituents hinder nucleophilic attack at C-3, directing reactivity to C-2

Scientific Research Applications

Pharmaceutical Development

2-Methyl-4-(propan-2-yl)oxetan-3-amine is being explored as a potential drug candidate due to its unique structural properties. Research indicates that compounds with similar oxetane structures exhibit notable biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, related oxetane derivatives have shown IC50 values in the low micromolar range against human cancer cells such as HCT-116 and MCF-7 .
  • Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds has been reported around 256 µg/mL.

Chemical Intermediates

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique oxetane structure allows for various chemical reactions, including:

  • Synthesis of Amino Acid Derivatives : Recent studies have focused on synthesizing new heterocyclic amino acid derivatives that incorporate oxetane rings. These derivatives are being investigated for their potential therapeutic applications .
  • Reactivity Studies : The compound can undergo several types of reactions, including nucleophilic substitutions and cycloadditions, making it a versatile building block in organic synthesis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on HCT-116 and MCF-7 cell lines
AntimicrobialEffective against E. coli and S. aureus
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Study 1: Anticancer Efficacy

A study published by MDPI examined the anticancer efficacy of oxetane derivatives, including this compound. The findings indicated that modifications to the structure significantly enhanced cytotoxicity against cancer cell lines, suggesting a pathway for developing new anticancer agents .

Case Study 2: Antimicrobial Activity

Research focusing on the antimicrobial properties of similar compounds revealed that structural modifications could lead to increased potency against gram-positive bacteria. This study established a correlation between specific structural features and biological activity, highlighting the importance of continued exploration in this area.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(propan-2-yl)oxetan-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The oxetane ring’s unique structure allows it to participate in ring-opening reactions, which can modulate the compound’s biological effects. Pathways involved include enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Methyl-4-(propan-2-yl)oxetan-3-amine with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
This compound C₇H₁₅NO 129.20* Methyl (C2), isopropyl (C4), amine (C3) Potential bioactivity, enhanced solubility due to oxetane strain
N-[1-(propan-2-yl)cyclopropyl]oxetan-3-amine C₉H₁₆N₂O 155.24 Cyclopropyl, isopropyl, oxetane-amine Higher hydrophobicity due to cyclopropyl; used in synthetic intermediates
2-Methyl-4-(benzimidazol-2-yl)quinoline C₁₇H₁₃N₃ 259.31 Benzimidazole, quinoline Pharmaceutical applications (e.g., kinase inhibition); 85% synthesis yield
AR04 (oxetan-3-amine derivative) C₂₀H₁₇F₄N₃O₃ 423.36 Fluorobenzamide, oxetane-amine Androgen receptor antagonist; 58% synthesis yield
3-(Oxan-2-yl)prop-2-en-1-amine C₈H₁₅NO 141.21 Oxane, propenyl-amine Versatile applications in material science and agrochemistry

*Molecular weight calculated based on standard atomic masses.

Key Observations:

Conversely, the benzimidazole moiety in 2-Methyl-4-(benzimidazol-2-yl)quinoline confers aromaticity and π-π stacking capabilities, favoring target engagement in enzymes .

Synthetic Accessibility : Yields for analogous oxetane-amine derivatives range from 58% to 85%, suggesting feasible scalability for the target compound under optimized conditions .

Electronic and Computational Insights

While direct computational data on the target compound is unavailable, density functional theory (DFT) methods (e.g., B3LYP ) and wavefunction analysis tools (e.g., Multiwfn ) could predict its electronic properties. For example:

  • Electron Localization : The oxetane ring’s electron-deficient nature may polarize the amine group, increasing nucleophilicity.
  • Thermochemical Stability : Exact-exchange functionals (e.g., B3LYP) are critical for accurately modeling the strain energy and thermochemistry of oxetanes .

Biological Activity

2-Methyl-4-(propan-2-yl)oxetan-3-amine is a cyclic amine compound that features an oxetane ring, characterized by its four-membered cyclic ether structure. The unique arrangement of a methyl group and an isopropyl group on the oxetane enhances its steric properties, potentially influencing its reactivity and biological activity. This compound is part of a broader class of oxetanes, which have garnered attention in medicinal chemistry due to their diverse applications and biological activities.

The chemical structure of this compound can be represented as follows:

C7H13NO\text{C}_7\text{H}_{13}\text{N}\text{O}

The presence of functional groups in this compound allows for various types of chemical reactions, including nucleophilic substitutions and cycloadditions, which are critical for its biological interactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit notable biological activities, particularly in the context of drug discovery. The oxetane ring has been identified as an emergent motif with attractive properties such as low molecular weight and high polarity, making it suitable for therapeutic applications .

The biological activity of this compound is primarily associated with its interaction with various biological targets. Studies have focused on its binding affinity and inhibitory effects on specific enzymes:

  • N-acylethanolamine acid amidase (NAAA) : This enzyme plays a crucial role in the metabolism of fatty acid amides, which are involved in pain and inflammation pathways. Compounds derived from this structure have shown potential as noncompetitive inhibitors of NAAA with IC50 values in the low micromolar range (e.g., 0.42 μM) .
  • Cytotoxicity against Cancer Cells : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, including HeLa and MDA-MB-231, with reported IC50 values ranging from 3.35 to 16.79 μM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Key findings include:

Compound NameIC50 (μM)Biological TargetNotes
2-Methyl-4-(propan-2-yl)oxetan-3-amide0.42NAAAPotent inhibitor
4-Aminooxetane0.20 - 2.58Various cancer cell linesSignificant growth inhibition
3-HydroxyoxetaneVariesVariesIncreased solubility and reactivity

These findings highlight the influence of structural modifications on the biological activity and therapeutic potential of oxetane derivatives.

Case Studies

Several case studies have explored the pharmacological properties of compounds related to this compound:

  • Pain Management : In rodent models, derivatives have been shown to inhibit NAAA activity effectively, leading to reduced nociceptive responses in models of inflammation and nerve damage . This suggests potential applications in pain management therapies.
  • Anticancer Activity : A study evaluated various oxetane derivatives against a panel of human cancer cell lines, demonstrating that specific modifications could enhance cytotoxicity while minimizing effects on normal cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-4-(propan-2-yl)oxetan-3-amine, and what factors influence reaction yields?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or ring-opening reactions of oxetane precursors. For example, refluxing oxetane derivatives with diamines in acetic acid has been shown to yield structurally related compounds (e.g., benzimidazole derivatives at 78% yield under optimized conditions). Reaction yields depend on reagent nucleophilicity, temperature, and catalyst presence. Contradictions in yields (e.g., 57% vs. 78% for similar reactions) highlight the need to optimize diamine selection and reaction time .

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and purity. For example, methoxy and isopropyl groups produce distinct splitting patterns in 1H NMR .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for strained oxetane rings. This method resolves bond angles and torsional strain, critical for understanding reactivity .
  • PubChem Data : Computed InChI, molecular formula, and structural descriptors (e.g., "N-(propan-2-yl)oxetan-3-amine") provide reference benchmarks .

Q. How does the oxetane ring’s strained structure influence its stability under varying pH and temperature conditions?

  • Methodological Answer : The oxetane ring’s inherent strain (due to its four-membered cyclic ether) increases susceptibility to ring-opening under acidic or basic conditions. Stability studies involve:

  • pH-Dependent Degradation : Monitor decomposition via HPLC at pH 2–12.
  • Thermal Analysis : TGA (thermogravimetric analysis) identifies decomposition temperatures, with NOx emission noted above 200°C .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculates electron density distribution and ring strain energy, which correlate with experimental reactivity. For example:

  • Bond Angle Analysis : Compare DFT-derived bond angles with X-ray data (from SHELXL-refined structures) to validate models .
  • Reaction Pathway Simulation : Predict regioselectivity in ring-opening reactions by modeling transition states .

Q. What strategies resolve contradictions in reported synthetic yields for oxetane derivatives?

  • Methodological Answer :

  • Condition Screening : Systematic variation of solvents (e.g., AcOH vs. DMF), catalysts, and temperatures. For instance, benzo[c]furazane-4,5-diamine yields 78% under reflux, while quinoxaline-5,6-diamine yields 57% due to reduced nucleophilicity .
  • In Situ Monitoring : Use FTIR or LC-MS to track intermediate formation and optimize reaction quenching times.

Q. What in vitro assays are suitable for evaluating its biological activity, and how do structural modifications impact potency?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Fluorogenic substrates test kinase/protease inhibition (e.g., measure IC50 via fluorescence quenching).
  • Structure-Activity Relationship (SAR) : Compare analogs like N-ethyloxetan-3-amine (CAS 1341989-73-8) and N-(4-methoxybenzyl) derivatives to identify critical pharmacophore elements. Ortho-substituted methoxy groups (as in N-(2-methoxybenzyl)oxetan-3-amine) enhance binding affinity in receptor studies .

Q. How can crystallographic data inform the design of derivatives with improved metabolic stability?

  • Methodological Answer :

  • Torsional Strain Analysis : SHELXL-refined structures identify regions of high strain prone to enzymatic attack (e.g., oxetane C-O bond angles < 90°).
  • Derivatization : Introduce bulky groups (e.g., isopropyl at C4) to sterically hinder metabolic sites, as seen in this compound’s design .

Data Contradiction Analysis

  • Example : Conflicting yields in benzimidazole synthesis (78% vs. 57%) arise from diamine reactivity differences. Mitigation involves pre-screening reagents via computational tools (e.g., pKa prediction) to prioritize nucleophilic candidates.

Key Reference Table

Property/ApplicationMethod/InsightEvidence Source
Synthetic Yield OptimizationReflux with benzo[c]furazane-4,5-diamine in AcOH achieves 78% yield
Structural RefinementSHELXL resolves oxetane ring strain (bond angles: 85–88°)
Biological ActivityOrtho-methoxy substitution enhances receptor binding in SAR studies
Stability ProfileThermal decomposition emits NOx above 200°C; pH-dependent ring-opening

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